1-(2,6-Dimethylphenoxy)acetone

Overview

Description

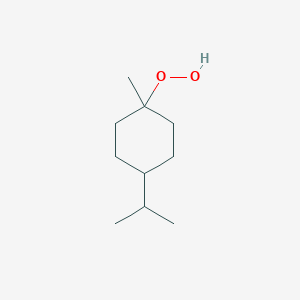

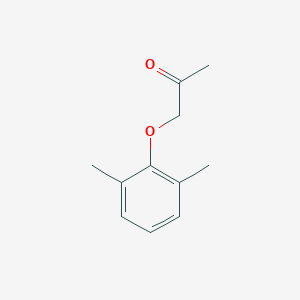

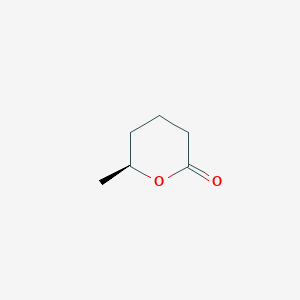

1-(2,6-Dimethylphenoxy)acetone, also known as 1-(2,6-Dimethylphenoxy)propan-2-one, is a chemical compound with the molecular formula C11H14O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 1-(2,6-Dimethylphenoxy)acetone involves the reaction of olefine in tetrahydrofuran/water with 10% Pd/C and KBrO3. The mixture is heated at reflux temperature. After the reaction is complete, the mixture is diluted with water and filtered. The filtrate is then extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of 1-(2,6-Dimethylphenoxy)acetone is represented by the InChI code: 1S/C11H14O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6H,7H2,1-3H3 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(2,6-Dimethylphenoxy)acetone .Physical And Chemical Properties Analysis

1-(2,6-Dimethylphenoxy)acetone has a molecular weight of 178.23 g/mol. It has a density of 1.0±0.1 g/cm3, a boiling point of 261.4±25.0 °C at 760 mmHg, and a flash point of 104.9±16.7 °C. It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Medicine: Therapeutic Agent Synthesis

1-(2,6-Dimethylphenoxy)acetone has been explored in medicinal chemistry for the synthesis of various therapeutic agents. Its structure serves as a key intermediate in the design and development of new pharmaceutical compounds. The compound’s ability to undergo chemical transformations makes it valuable for creating molecules with potential biological activity .

Agriculture: Biostimulant Development

In agriculture, this compound is being studied for its potential use as a biostimulant. Biostimulants are substances that enhance plant growth and productivity. Research is ongoing to determine how derivatives of 1-(2,6-Dimethylphenoxy)acetone can influence plant metabolism and increase the yield of crops .

Material Science: Polymer Synthesis

The compound is used in material science for the synthesis of polymers. Its chemical properties allow it to be incorporated into polymer chains, potentially leading to new materials with desirable thermal and mechanical properties .

Environmental Science: Pollution Mitigation

In environmental science, 1-(2,6-Dimethylphenoxy)acetone may play a role in pollution mitigation strategies. Its chemical reactivity could be harnessed to break down harmful substances or to create less polluting materials .

Biochemistry: Proteomics Research

This compound is significant in biochemistry, particularly in proteomics research. It can be used to modify proteins or peptides, which is crucial for understanding protein functions and interactions in biological systems .

Pharmacology: Drug Metabolism Studies

Pharmacologically, 1-(2,6-Dimethylphenoxy)acetone is important for studying drug metabolism. It can be used to create metabolites of drugs, aiding in the understanding of how drugs are processed in the body .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, this compound is utilized for its reactivity in various analytical procedures. It can act as a reagent in chemical assays or as a standard for calibrating instruments .

Organic Synthesis: Chemical Reactions

Lastly, in organic synthesis, 1-(2,6-Dimethylphenoxy)acetone is a versatile reagent. It is involved in various chemical reactions, serving as a precursor or an intermediate in the synthesis of complex organic molecules .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJULAUHYAJQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201062 | |

| Record name | 1-(2,6-Dimethylphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylphenoxy)acetone | |

CAS RN |

53012-41-2 | |

| Record name | 1-(2,6-Dimethylphenoxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53012-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenoxy)-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053012412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6-Dimethylphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethylphenoxy)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD49G7R3ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)